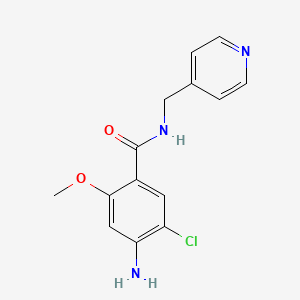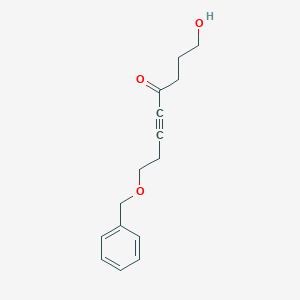
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- is a chemical compound with the molecular formula C6H12B3Cl3 It is a boron-containing compound characterized by the presence of three boron atoms, three chlorine atoms, and three methyl groups arranged in a cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- typically involves the reaction of boron trichloride with trimethylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{BCl}_3 + \text{(CH}_3\text{B)}_3 \rightarrow \text{C}6\text{H}{12}\text{B}_3\text{Cl}_3 ]
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of advanced reactors and purification techniques is essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The boron atoms can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of alkyl or aryl derivatives.
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boron hydrides or other reduced boron species.
Scientific Research Applications
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- involves its interaction with various molecular targets. The boron atoms in the compound can form stable complexes with biomolecules, which can be exploited for therapeutic purposes. The pathways involved include:
Formation of Boron Complexes: The boron atoms can interact with nucleophilic sites in biomolecules, leading to the formation of stable complexes.
Catalytic Activity: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-: Similar in structure but with different substituents.
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-: Another boron-containing compound with different functional groups.
Uniqueness
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- is unique due to its specific arrangement of boron, chlorine, and methyl groups, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
194485-58-0 |
|---|---|
Molecular Formula |
C6H12B3Cl3 |
Molecular Weight |
223.0 g/mol |
IUPAC Name |
1,3,5-trichloro-2,4,6-trimethyl-1,3,5-triborinane |
InChI |
InChI=1S/C6H12B3Cl3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h4-6H,1-3H3 |
InChI Key |
FEDCYFJXAMFLHB-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(B(C(B(C1C)Cl)C)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
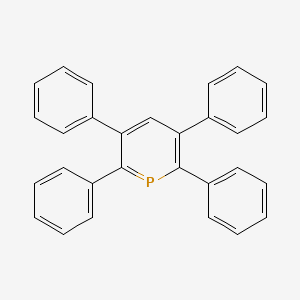
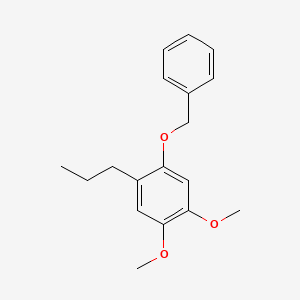
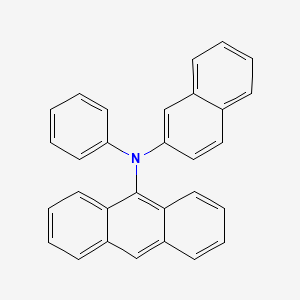
![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)
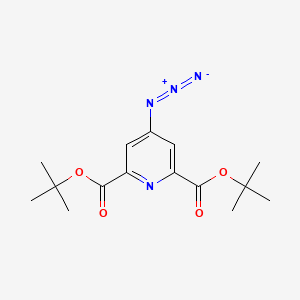
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
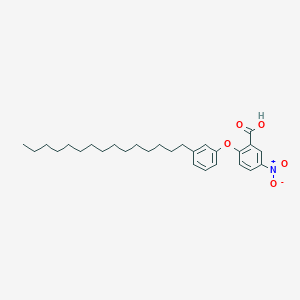
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
